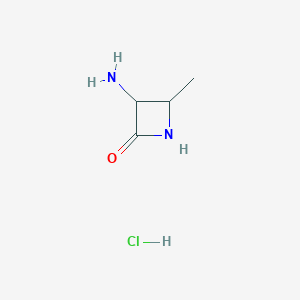
(R)-4-Amino-1-cyclopropylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one is a chiral compound with a unique structure that includes a cyclopropyl group attached to a pyrrolidin-2-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable amino acid derivative, the cyclization can be induced using reagents such as sodium hydride and ethyl bromoacetate, followed by ammonolysis to yield the target compound .
Industrial Production Methods
Industrial production methods for (4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
(4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in the reactions of (4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
(4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
類似化合物との比較
Similar Compounds
4R-cembranoid: A natural compound with neuroprotective properties.
Pyrrolidine alkaloids: A class of compounds with various biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
(4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one is unique due to its specific structural features, such as the cyclopropyl group and the chiral center at the 4-position. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
(4R)-4-amino-1-cyclopropylpyrrolidin-2-one |
InChI |
InChI=1S/C7H12N2O/c8-5-3-7(10)9(4-5)6-1-2-6/h5-6H,1-4,8H2/t5-/m1/s1 |
InChIキー |
PSINJBJNAVYKLD-RXMQYKEDSA-N |
異性体SMILES |
C1CC1N2C[C@@H](CC2=O)N |
正規SMILES |
C1CC1N2CC(CC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


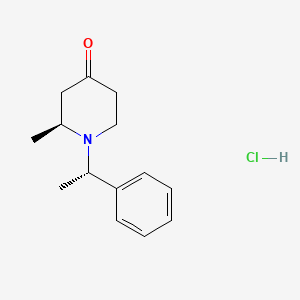
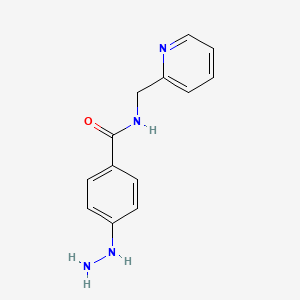
![3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)
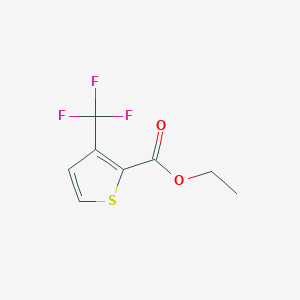
![(10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14799337.png)
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14799340.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14799350.png)
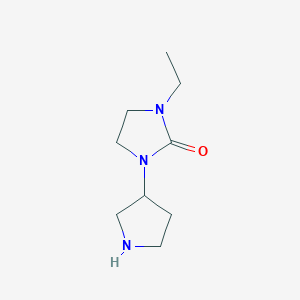
![2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid](/img/structure/B14799369.png)
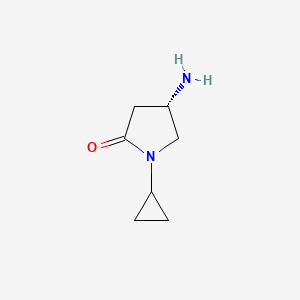
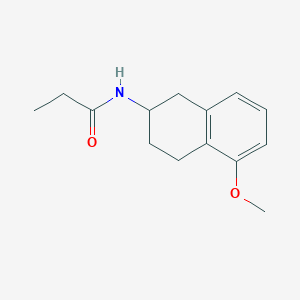
![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)
![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)
